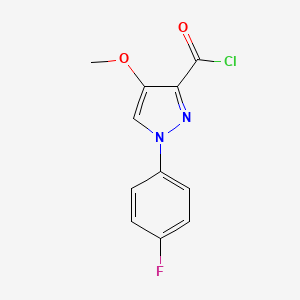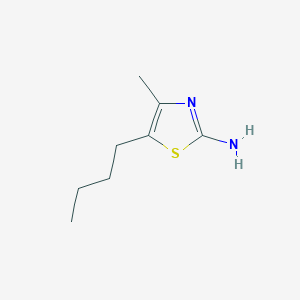
5-Butyl-4-methylthiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-4-methylthiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are integral components in various natural products, drugs, and useful molecules. The thiazole ring contains three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives, including 5-Butyl-4-methylthiazol-2-amine, typically involves the Hantzsch thiazole synthesis. This method involves the condensation of α-haloketones with thioamides under mild reaction conditions . Another approach includes the reaction of alkenes with bromine followed by the reaction with thioamides in a one-pot reaction .
Industrial Production Methods
Industrial production of thiazole derivatives often employs scalable and cost-effective methods. The use of readily available and inexpensive substrates, along with mild reaction conditions, ensures the efficient synthesis of these compounds. The products are usually obtained in high purity without the need for extensive purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-4-methylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form thiazole oxides.
Reduction: Reduction reactions can convert thiazole derivatives into thiazolines.
Substitution: Electrophilic and nucleophilic substitution reactions occur at the C-5 and C-2 positions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) are used for oxidation.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Halogenated compounds and bases are commonly used for substitution reactions.
Major Products Formed
Oxidation: Thiazole oxides.
Reduction: Thiazolines.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
5-Butyl-4-methylthiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of biocides, fungicides, dyes, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 5-Butyl-4-methylthiazol-2-amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and electron density distribution allow it to participate in electrophilic and nucleophilic substitution reactions. These interactions can modulate biological pathways, leading to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminothiazole: Known for its anticancer, antioxidant, antimicrobial, and anti-inflammatory activities.
4-Methyl-5-(β-Hydroxyethyl)-Thiazole: Used in the synthesis of various biologically active compounds.
Thiazolidines: Exhibiting a wide range of biological activities, including antitumor and antimicrobial properties.
Uniqueness
5-Butyl-4-methylthiazol-2-amine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the butyl and methyl groups may enhance its lipophilicity and interaction with biological membranes, potentially leading to unique pharmacological properties .
Propriétés
Formule moléculaire |
C8H14N2S |
|---|---|
Poids moléculaire |
170.28 g/mol |
Nom IUPAC |
5-butyl-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H14N2S/c1-3-4-5-7-6(2)10-8(9)11-7/h3-5H2,1-2H3,(H2,9,10) |
Clé InChI |
ZQRFETHFOUWTKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(N=C(S1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


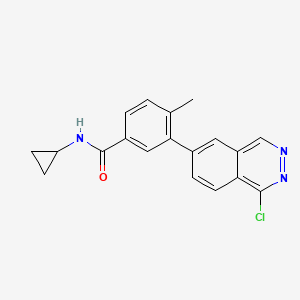
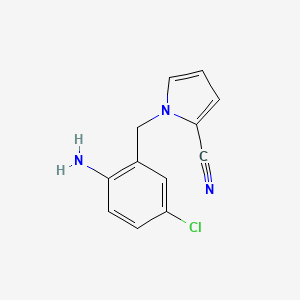
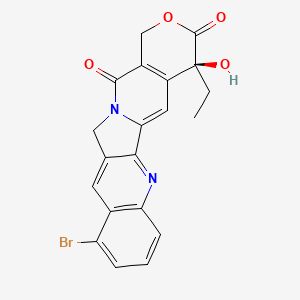
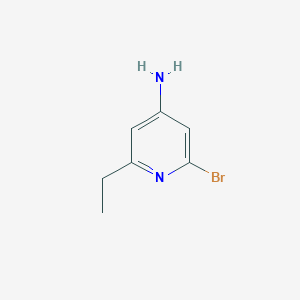
![2-(4-(7-Ethyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenyl)propan-2-ol](/img/structure/B8491674.png)

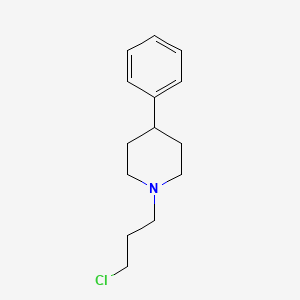



![4-{[Tert-butyl(dimethyl)silyl]oxy}-1-phenylbut-2-yn-1-one](/img/structure/B8491747.png)
![[[(Ethylthio)carbonyl]oxy]methyl Propionate](/img/structure/B8491751.png)
![Methyl 4-[(1R)-1-azidoethyl]benzoate](/img/structure/B8491755.png)
